molecular formula C10H12ClF2N B2484814 [(1S,3S)-2,2-Difluoro-3-phenylcyclopropyl]methanamine;hydrochloride CAS No. 2138425-69-9

[(1S,3S)-2,2-Difluoro-3-phenylcyclopropyl]methanamine;hydrochloride

Cat. No.: B2484814
CAS No.: 2138425-69-9
M. Wt: 219.66
InChI Key: SIMBDBWJNGBXGP-VTLYIQCISA-N
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Description

[(1S,3S)-2,2-Difluoro-3-phenylcyclopropyl]methanamine;hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique cyclopropyl structure, which includes two fluorine atoms and a phenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,3S)-2,2-Difluoro-3-phenylcyclopropyl]methanamine;hydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

    Introduction of Fluorine Atoms: The difluorination of the cyclopropyl ring can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Grignard reaction or a Suzuki coupling reaction.

    Formation of the Methanamine Group: The methanamine group can be introduced through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

    Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the methanamine group is oxidized to form an imine or nitrile.

    Reduction: Reduction reactions can convert the imine or nitrile back to the methanamine group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Imine or nitrile derivatives.

    Reduction: Methanamine derivatives.

    Substitution: Nitrated, sulfonated, or halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

[(1S,3S)-2,2-Difluoro-3-phenylcyclopropyl]methanamine;hydrochloride is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study the effects of fluorinated cyclopropyl groups on biological systems, including enzyme inhibition and receptor binding.

Medicine

Potential medical applications include the development of new drugs targeting specific receptors or enzymes, particularly those involved in neurological or cardiovascular diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of [(1S,3S)-2,2-Difluoro-3-phenylcyclopropyl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the cyclopropyl ring contribute to its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    [(1R,3R)-2,2-Difluoro-3-phenylcyclopropyl]methanamine;hydrochloride: A stereoisomer with similar chemical properties but different biological activity.

    [(1S,3S)-2,2-Difluoro-3-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride: A compound with a methyl group on the phenyl ring, affecting its reactivity and biological activity.

    [(1S,3S)-2,2-Difluoro-3-(4-chlorophenyl)cyclopropyl]methanamine;hydrochloride: A compound with a chlorine atom on the phenyl ring, influencing its chemical and biological properties.

Uniqueness

[(1S,3S)-2,2-Difluoro-3-phenylcyclopropyl]methanamine;hydrochloride is unique due to its specific stereochemistry and the presence of both fluorine atoms and a phenyl group

Properties

IUPAC Name

[(1S,3S)-2,2-difluoro-3-phenylcyclopropyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N.ClH/c11-10(12)8(6-13)9(10)7-4-2-1-3-5-7;/h1-5,8-9H,6,13H2;1H/t8-,9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMBDBWJNGBXGP-VTLYIQCISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(C2(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](C2(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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